molecular formula C11H15NO2 B112518 2-Amino-5-phenylpentanoic acid CAS No. 34993-02-7

2-Amino-5-phenylpentanoic acid

Cat. No. B112518
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
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Patent
US05663148

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g) was suspended in water (3 L) and solubilized by adjusting the pH to 12 with 7N sodium hydroxide solution. The pH was readjusted to pH 8 using 1M phosphoric acid with continuous stirring at 45° C. The solution was allowed to cool to 40° C. and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration at 37°-40° C. for two weeks. The reaction was monitored using the following High Pressure Liquid Chromatography (HPLC) system: C-18 Waters analytical column, 20% acetonitrile in Buffer (0.624 g/L CuSO4.5H2O, 0.576 g/L L-proline, 2 g/L ammonium acetate, and 1L of water with the pH of the solution adjusted to pH 7 with ammonium hydroxide); 2 mL/minute flow rate; fluorescence detection: Ex 345 nm, Em>415 nm; OPA derivatization: 300 μL of 1N sodium borate pH 9.4, 50 mL of 20 mg ortho-phthalaldehyde (OPA) plus 24 ng N-acetyl cysteine/6 mL 50% methanol/water; incubate 3 minutes at ambient temperature. When the digestion of the L-enantiomer was complete, the reaction mixture was concentrated to 500 mL by removing water in vacuo. The pH was adjusted to 5 and the predpitate was collected by filtration and recrystallization from ethanol-water to afford 17.32 g (99%) of the title compound.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium borate
Quantity
300 μL
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]([OH:5])=[O:4].[OH-].[Na+].P(=O)(O)(O)O.N1CCC[C@H]1C(O)=O.C([O-])(=O)C.[NH4+].[OH-].[NH4+].C1C=CC(C=O)=C(C=O)C=1.B([O-])([O-])[O-].[Na+].[Na+].[Na+].C(N[C@H](C(O)=O)CS)(=O)C.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1>O.C(#N)C>[NH2:1][C@H:2]([CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:3]([OH:5])=[O:4] |f:1.2,5.6,7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
NC(C(=O)O)CCCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)C=O)C=O
Step Three
Name
sodium borate
Quantity
300 μL
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
20 mg
Type
reactant
Smiles
C=1C=CC(=C(C1)C=O)C=O
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
Step Seven
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Twelve
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step 16
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with continuous stirring at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred with good aeration at 37°-40° C. for two weeks
CUSTOM
Type
CUSTOM
Details
incubate 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to 500 mL
CUSTOM
Type
CUSTOM
Details
by removing water in vacuo
FILTRATION
Type
FILTRATION
Details
the predpitate was collected by filtration and recrystallization from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](C(=O)O)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.32 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05663148

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g) was suspended in water (3 L) and solubilized by adjusting the pH to 12 with 7N sodium hydroxide solution. The pH was readjusted to pH 8 using 1M phosphoric acid with continuous stirring at 45° C. The solution was allowed to cool to 40° C. and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration at 37°-40° C. for two weeks. The reaction was monitored using the following High Pressure Liquid Chromatography (HPLC) system: C-18 Waters analytical column, 20% acetonitrile in Buffer (0.624 g/L CuSO4.5H2O, 0.576 g/L L-proline, 2 g/L ammonium acetate, and 1L of water with the pH of the solution adjusted to pH 7 with ammonium hydroxide); 2 mL/minute flow rate; fluorescence detection: Ex 345 nm, Em>415 nm; OPA derivatization: 300 μL of 1N sodium borate pH 9.4, 50 mL of 20 mg ortho-phthalaldehyde (OPA) plus 24 ng N-acetyl cysteine/6 mL 50% methanol/water; incubate 3 minutes at ambient temperature. When the digestion of the L-enantiomer was complete, the reaction mixture was concentrated to 500 mL by removing water in vacuo. The pH was adjusted to 5 and the predpitate was collected by filtration and recrystallization from ethanol-water to afford 17.32 g (99%) of the title compound.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium borate
Quantity
300 μL
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]([OH:5])=[O:4].[OH-].[Na+].P(=O)(O)(O)O.N1CCC[C@H]1C(O)=O.C([O-])(=O)C.[NH4+].[OH-].[NH4+].C1C=CC(C=O)=C(C=O)C=1.B([O-])([O-])[O-].[Na+].[Na+].[Na+].C(N[C@H](C(O)=O)CS)(=O)C.CC1(C)O[C@]2(OC[C@@H]3OC(C)(C)O[C@@H]3C2=O)CO1>O.C(#N)C>[NH2:1][C@H:2]([CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:3]([OH:5])=[O:4] |f:1.2,5.6,7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
NC(C(=O)O)CCCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)C=O)C=O
Step Three
Name
sodium borate
Quantity
300 μL
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
20 mg
Type
reactant
Smiles
C=1C=CC(=C(C1)C=O)C=O
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
Step Seven
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Twelve
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step 16
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with continuous stirring at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred with good aeration at 37°-40° C. for two weeks
CUSTOM
Type
CUSTOM
Details
incubate 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to 500 mL
CUSTOM
Type
CUSTOM
Details
by removing water in vacuo
FILTRATION
Type
FILTRATION
Details
the predpitate was collected by filtration and recrystallization from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](C(=O)O)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.32 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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